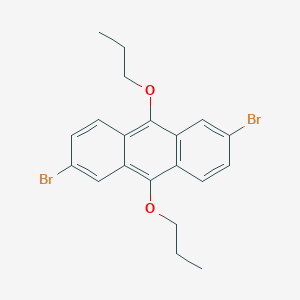
Anthracene, 2,6-dibromo-9,10-dipropoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene, 2,6-dibromo-9,10-dipropoxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions and propoxy groups at the 9 and 10 positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2,6-dibromo-9,10-dipropoxy- typically involves the bromination of anthracene followed by the introduction of propoxy groups. One common method involves the bromination of anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoanthracene is then subjected to a nucleophilic substitution reaction with propyl alcohol in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Anthracene, 2,6-dibromo-9,10-dipropoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding anthracene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: The primary product is the unsubstituted anthracene derivative.
Scientific Research Applications
Anthracene, 2,6-dibromo-9,10-dipropoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Anthracene, 2,6-dibromo-9,10-dipropoxy- involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atoms can participate in halogen bonding, while the propoxy groups can enhance solubility and facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Anthracene, 9,10-dibromo-: Similar in structure but lacks the propoxy groups, resulting in different chemical and physical properties.
Anthracene, 2,6-dibromo-: Lacks the propoxy groups at the 9 and 10 positions.
Anthracene, 9,10-dipropoxy-: Lacks the bromine atoms at the 2 and 6 positions.
Uniqueness
Anthracene, 2,6-dibromo-9,10-dipropoxy- is unique due to the combination of bromine and propoxy substituents, which impart distinct reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
844696-83-9 |
|---|---|
Molecular Formula |
C20H20Br2O2 |
Molecular Weight |
452.2 g/mol |
IUPAC Name |
2,6-dibromo-9,10-dipropoxyanthracene |
InChI |
InChI=1S/C20H20Br2O2/c1-3-9-23-19-15-7-5-14(22)12-18(15)20(24-10-4-2)16-8-6-13(21)11-17(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
FENOXFRPIWQPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















